![molecular formula C₁₂H₂₃NO₆ B1140862 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid CAS No. 1240479-07-5](/img/structure/B1140862.png)
6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Übersicht
Beschreibung
6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid is a complex organic compound characterized by its piperidine ring structure with multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid typically involves multi-step organic reactionsKey steps may involve azide reductive cyclization of aldehydes and subsequent modifications to introduce the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
This compound features a unique piperidine structure with multiple hydroxyl groups, which contribute to its biological activity. The molecular formula is , and it has a significant molecular weight of approximately 253.32 g/mol. The presence of hydroxyl groups enhances its solubility and interaction with biological molecules.
Pharmacological Applications
-
Antidiabetic Potential :
- Recent studies have indicated that compounds similar to 6-[(3S,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells. This is crucial for developing new treatments for Type 2 diabetes.
-
Neuroprotective Effects :
- Research has shown that piperidine derivatives can provide neuroprotective benefits against oxidative stress. This compound may act on neuroinflammatory pathways, potentially aiding in conditions like Alzheimer's disease.
-
Antimicrobial Activity :
- Investigations into the antimicrobial properties of similar compounds suggest that they can inhibit the growth of various pathogens. This application is particularly relevant in the context of increasing antibiotic resistance.
Biochemical Applications
-
Enzyme Inhibition Studies :
- The compound has been utilized in enzyme inhibition assays to study its effects on various metabolic pathways. For instance, it may inhibit enzymes involved in carbohydrate metabolism, providing insights into metabolic regulation.
-
Drug Design and Development :
- Structure-based drug design (SBDD) approaches have employed this compound as a lead structure for developing novel therapeutics targeting specific diseases, including metabolic disorders and infections.
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antidiabetic Effects | Demonstrated increased glucose uptake in muscle cells treated with the compound compared to control groups. |
Study 2 | Neuroprotection | Showed reduced markers of oxidative stress in neuronal cell cultures exposed to neurotoxic agents when treated with the compound. |
Study 3 | Antimicrobial Activity | Reported significant inhibition of bacterial growth in vitro against strains of E. coli and Staphylococcus aureus. |
Wirkmechanismus
The mechanism of action of 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds like 3-hydroxypiperidine-4-carboxylic acid share structural similarities and are used in similar applications.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid is unique due to its specific arrangement of hydroxyl groups and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biologische Aktivität
6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H27NO11
- Molecular Weight : 409.38 g/mol
- CAS Number : 72229-40-4
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Antioxidant Activity : The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Modulation of Signaling Pathways : It has been shown to influence key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.
Antiproliferative Effects
Several studies have documented the antiproliferative effects of this compound on various cancer cell lines. For instance:
These findings suggest that the compound exhibits significant potential as an anticancer agent.
Case Studies
- Case Study on Melanoma : In a study involving A2058 melanoma cells, treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction via activation of caspase pathways.
- Colon Cancer Research : A study evaluating HT-29 cells demonstrated that the compound inhibited cell proliferation through cell cycle arrest at the G1 phase, which was associated with downregulation of cyclin D1 expression.
Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : Due to its antiproliferative properties, it shows promise as a candidate for developing new cancer therapies.
- Neuroprotective Agent : Its antioxidant properties suggest potential use in neurodegenerative diseases where oxidative stress plays a critical role.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the stereochemically complex piperidine core in this compound?
- Methodological Answer : The piperidine ring can be synthesized via reductive amination or cyclization strategies. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed. A stepwise approach involves: (i) Protection of hydroxyl groups (e.g., tert-butoxycarbonyl [Boc]) to prevent side reactions . (ii) Reductive amination using sodium triacetoxyborohydride (STAB) in dichloroethane, as demonstrated in analogous piperidine syntheses . (iii) Deprotection under acidic conditions (e.g., HCl/acetic acid) to recover free hydroxyls .
- Validation : Confirm stereochemistry via 2D NMR (COSY, NOESY) and LC-MS for molecular weight verification .
Q. Which analytical techniques are critical for characterizing the compound’s stereochemistry and purity?
- Methodological Answer :
- Stereochemistry : Use chiral HPLC with a polysaccharide-based column and polarimetric detection. Compare retention times with synthetic standards .
- Purity : High-resolution LC-MS (e.g., ESI-TOF) to detect impurities at <0.1% levels. Monitor for byproducts from incomplete hydroxyl protection .
- Structural Confirmation : Assign proton environments via H NMR (400 MHz) in deuterated solvents (e.g., CDCl or DO) and cross-validate with C NMR .
Q. How can researchers ensure the compound’s stability during storage and handling?
- Methodological Answer :
- Storage : Lyophilize and store at −20°C under nitrogen to prevent oxidation of hydroxyl groups. Use amber vials to avoid photodegradation .
- Handling : Prepare fresh solutions in deionized water or DMSO, avoiding prolonged exposure to ambient humidity. Monitor pH stability (e.g., pH 6–8) via buffered systems .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be systematically addressed?
- Methodological Answer :
- Source Analysis : Compare synthesis protocols (e.g., protection/deprotection steps) to rule out structural variants. Reproduce bioassays under standardized conditions (e.g., cell line, incubation time) .
- Purity Check : Re-purify batches via flash chromatography (30–100% ethyl acetate/heptane gradient) and re-test activity .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity to suspected targets, resolving discrepancies in potency .
Q. What computational strategies are effective for predicting target interactions and optimizing pharmacokinetics?
- Methodological Answer :
- Target Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) using the compound’s 3D structure (from X-ray or DFT-optimized geometry) to identify binding poses with enzymes like glycosidases .
- ADMET Prediction : Use QSAR models in software like Schrödinger’s ADMET Predictor to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
Q. What experimental designs are suitable for studying the compound’s reactivity in aqueous vs. nonpolar environments?
- Methodological Answer :
- Factorial Design : Employ a 2 factorial matrix varying pH (4–8), temperature (25°C vs. 40°C), and solvent polarity (water vs. DMF). Monitor degradation via LC-MS at 0, 24, and 48 hours .
- Kinetic Analysis : Fit degradation data to first-order or Arrhenius models to derive activation energy and predict shelf life .
Q. How can the compound’s regioselective functionalization be achieved without compromising its hydroxyl groups?
- Methodological Answer :
- Protection Strategy : Temporarily protect hydroxyls with trimethylsilyl (TMS) groups using hexamethyldisilazane (HMDS) in anhydrous THF. Perform alkylation/acylation at the hexanoic acid chain, then deprotect with fluoride (e.g., TBAF) .
- Validation : Track regioselectivity via F NMR (if fluorinated reagents are used) or MALDI-TOF for mass shifts .
Eigenschaften
IUPAC Name |
6-[(3S,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9?,11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVTDIFZTZBJY-CHCPCTANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H]([C@H](C(N1CCCCCC(=O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675558 | |
Record name | 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240479-07-5 | |
Record name | 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.